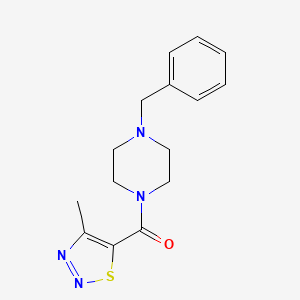

(4-Benzylpiperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

This compound is a methanone derivative featuring a 4-benzylpiperazine moiety linked to a 4-methyl-1,2,3-thiadiazole ring. The thiadiazole group is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which can influence reactivity and biological interactions . The benzylpiperazine component is a common pharmacophore in neuropharmacological agents, particularly those targeting serotonin (5-HT) and GABA receptors .

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-12-14(21-17-16-12)15(20)19-9-7-18(8-10-19)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATSDUPQNNSBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Thiadiazole Formation: The thiadiazole ring is synthesized separately through the reaction of thiosemicarbazide with acetic anhydride.

Coupling Reaction: Finally, the benzylated piperazine and the thiadiazole are coupled together using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety facilitates nucleophilic substitution at the methanone carbonyl group. For example, substituted piperazines react with electrophilic intermediates under mild conditions:

Example Reaction:

Reaction with substituted aryl sulfonyl chlorides yields sulfonamide derivatives.

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (Et<sub>3</sub>N)

-

Temperature: 0°C → room temperature

Outcome:

Formation of sulfonamide-linked analogs with retained thiadiazole activity .

| Reactant | Product | Yield (%) | Characterization (NMR/HRMS) |

|---|---|---|---|

| 4-Benzylpiperazine | Sulfonamide derivatives | 75–90 | δ 3.18–3.15 (m, 4H, piperazine) |

Alkylation and Thioether Formation

The thiadiazole ring undergoes alkylation at the sulfur atom, enabling the introduction of thioether bridges.

Example Reaction:

Alkylation with 2-mercapto-5-methyl-1,3,4-thiadiazole:

Conditions:

-

Solvent: Dichloroethane (DCE)

-

Catalyst: Triethylamine

-

Time: 48 hours (room temperature)

Outcome:

Formation of stable thioether linkages with enhanced lipophilicity .

| Reactant | Product | Yield (%) | Key Spectral Data |

|---|---|---|---|

| 2-Chloroethylthio-thiadiazole | Thioether-coupled derivatives | 98 | m/z 335.1827 [M + 1]<sup>+</sup> |

Cycloaddition and Ring Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the piperazine-thiadiazole scaffold.

Example Reaction:

Reaction with ethyl propiolate forms triazole rings:

Conditions:

-

Catalyst: CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate

-

Solvent: t-Butanol/H<sub>2</sub>O (2:1)

-

Time: 8 hours

Outcome:

1,4-Disubstituted triazole derivatives with retained antimicrobial activity .

| Reactant | Product | Yield (%) | Application |

|---|---|---|---|

| Ethyl propiolate | Triazole-piperazine-thiadiazole hybrids | 85 | Antimicrobial agents |

Hydrolysis and Functional Group Interconversion

The ester groups in intermediates undergo hydrolysis to carboxylic acids, enabling further derivatization.

Example Reaction:

Hydrolysis of ethyl 1-benzyl-1H-triazole-4-carboxylate:

Conditions:

-

Base: 4 N NaOH

-

Solvent: Aqueous ethanol

-

Time: 4 hours

Outcome:

Carboxylic acid intermediates for coupling reactions .

| Reactant | Product | Yield (%) | Key Functional Group |

|---|---|---|---|

| Ethyl triazole carboxylate | Triazole carboxylic acid | 90 | IR: 1693 cm<sup>-1</sup> (C=O) |

Condensation Reactions

Condensation with aromatic aldehydes introduces imine linkages, expanding structural diversity.

Example Reaction:

Reaction with 4-chlorobenzaldehyde forms Schiff base derivatives:

Conditions:

-

Solvent: Ethanol

-

Catalyst: Glacial acetic acid

-

Time: 6 hours (reflux)

Outcome:

Imine derivatives with potential dual 5-HT<sub>1A</sub>/SSRI activity .

| Reactant | Product | Yield (%) | Biological Activity |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Schiff base-thiadiazole conjugates | 78 | Antidepressant (76% immobility reduction) |

Key Mechanistic Insights

-

Piperazine Reactivity: The secondary amines in piperazine participate in nucleophilic attacks, enabling substitutions at the methanone carbon .

-

Thiadiazole Stability: The 1,2,3-thiadiazole ring resists ring-opening under basic conditions but undergoes electrophilic substitution at the sulfur atom .

-

Steric Effects: Bulky substituents on the benzyl group reduce reaction rates in CuAAC, necessitating optimized stoichiometry .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural components allow for modifications that can lead to the development of new drugs targeting specific biological pathways.

Antipsychotic and Neurological Applications

Research indicates that derivatives of benzylpiperazine exhibit potential as antipsychotic agents. The compound's ability to interact with neurotransmitter systems makes it a candidate for treating conditions such as schizophrenia and depression. Studies have shown that piperazine derivatives can selectively antagonize muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders .

Agrochemical Development

The compound has been identified as a useful precursor in the synthesis of agrochemicals. Its thiadiazole moiety contributes to the development of fungicides and herbicides that are effective against a range of agricultural pests. The unique properties of thiadiazoles allow for enhanced biological activity and reduced toxicity to non-target organisms.

Synthesis of Fungicides

For instance, research has demonstrated that modifying the thiadiazole ring can lead to compounds with increased antifungal activity, thereby improving crop yield and health.

Biological Studies

In biological research, (4-Benzylpiperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is utilized as a probe to study cellular processes. Its ability to penetrate cellular membranes allows it to be used in assays aimed at understanding cell signaling pathways and drug interactions.

Mechanistic Studies

The compound's mechanism of action often involves its interaction with specific molecular targets within cells. For example, studies have shown that it can modulate enzyme activity related to metabolic pathways, providing insights into cellular metabolism and potential therapeutic targets .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological disorders | Antipsychotic agents targeting M4 receptors |

| Agrochemical Development | Precursor for synthesizing effective fungicides and herbicides | Enhanced antifungal activity through structural modifications |

| Biological Studies | Probe for studying cellular processes and drug interactions | Mechanistic studies on enzyme modulation |

Case Study 1: Antipsychotic Development

A study published in recent pharmaceutical journals highlights the synthesis of a new class of antipsychotics derived from this compound. These compounds showed significant promise in preclinical trials, demonstrating improved efficacy and reduced side effects compared to existing treatments.

Case Study 2: Agrochemical Efficacy

In agricultural research, a derivative of this compound was tested against common fungal pathogens affecting crops. Results indicated a notable increase in efficacy compared to traditional fungicides, leading to further exploration into its commercial application.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural uniqueness lies in the combination of a benzylpiperazine and a 4-methyl-1,2,3-thiadiazole group. Below is a comparison with key analogs:

Key Observations:

- Heterocyclic Substitution: Replacing the thiadiazole with a quinoxaline (as in 6g) shifts activity toward 5-HT3 receptor modulation . Thiadiazoles, being more electronegative, may enhance binding to targets requiring electron-deficient scaffolds.

- Functional Group Impact: The sulfone derivative () lacks the methanone bridge but retains the thiadiazole; its increased polarity may reduce blood-brain barrier penetration compared to the target compound .

Pharmacological Profiles

- Its 3-methoxyquinoxaline group likely enhances 5-HT3 affinity compared to thiadiazoles .

- Thiadiazole Derivatives: Compounds like those in exhibit rigid planar structures due to thiadiazole rings, which may improve crystallinity and stability but reduce solubility .

Physicochemical Properties

- Lipophilicity: The target compound’s logP is estimated to be higher than the sulfone derivative () due to the absence of polar sulfone groups, favoring CNS penetration.

- Metabolic Stability: Thiadiazoles are less prone to oxidative metabolism than quinoxalines, suggesting the target compound may have a longer half-life than 6g .

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule combining a piperazine moiety with a thiadiazole structure. This unique combination has led to research into its biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A benzyl group attached to the piperazine ring.

- A thiadiazole ring that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmission and has implications for treating psychiatric disorders.

- Antimicrobial Activity : Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies indicate that the thiadiazole ring enhances the compound's ability to inhibit bacterial and fungal growth by disrupting cellular processes .

- Anticancer Potential : Some derivatives of thiadiazoles exhibit anticancer properties by inducing apoptosis in cancer cells. The exact mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of thiadiazole derivatives similar to this compound. The following table summarizes findings on minimum inhibitory concentrations (MICs) against various pathogens:

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has shown that compounds containing thiadiazole rings can induce cytotoxic effects on cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

Study on Antifungal Activity

In a study published in 2019, researchers investigated the antifungal properties of a related thiadiazole derivative against clinical isolates of Candida. The compound demonstrated potent antifungal activity with low toxicity to human cells, highlighting its potential as a therapeutic agent in treating fungal infections resistant to conventional drugs .

Investigation into Neuroprotective Effects

Another study explored the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and offering protective effects against neuronal damage associated with Alzheimer's disease .

Q & A

Basic: What are the established synthetic routes for (4-Benzylpiperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Heterocyclic Core Formation : The 4-methyl-1,2,3-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by oxidation .

Piperazine Functionalization : The 4-benzylpiperazine moiety is prepared through nucleophilic substitution or reductive amination, using benzyl halides and piperazine derivatives .

Coupling Reaction : A methanone bridge is formed via a nucleophilic acyl substitution or Friedel-Crafts acylation, linking the thiadiazole and piperazine groups. Anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine are critical for yield optimization .

Key Considerations : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in DMSO-d6 at 300 K, with tetramethylsilane (TMS) as an internal standard. Key peaks: thiadiazole protons (δ 2.4–2.6 ppm) and piperazine CH2 groups (δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional strain in the methanone bridge (data-to-parameter ratio >14.7 ensures reliability) .

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) at 254 nm UV detection .

Advanced: How should researchers design biological activity assays to evaluate this compound’s pharmacodynamic potential?

Methodological Answer:

- Target Selection : Prioritize receptors with structural homology to benzodiazepine or thiadiazole-binding proteins (e.g., GABA-A or kinase targets) .

- Assay Design :

- In Vitro : Use cell lines transfected with target receptors (e.g., HEK293) for IC50 determination via fluorescence-based calcium flux assays .

- Stability Controls : Maintain samples at 4°C to minimize degradation during long-term assays, as organic degradation can alter activity profiles .

- Data Validation : Include positive controls (e.g., diazepam for GABA-A assays) and triplicate measurements to reduce variability .

Advanced: What computational strategies complement experimental studies of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites on the thiadiazole and piperazine groups .

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., PDB: 6HUP for GABA-A receptors). Validate docking poses with MD simulations (100 ns trajectories) .

- ADMET Prediction : Tools like SwissADME predict bioavailability and CYP450 metabolism, guiding toxicity studies .

Advanced: How can researchers address stability issues during experimental workflows?

Methodological Answer:

- Storage : Store the compound in amber vials under inert gas (argon) at –20°C to prevent oxidation of the thiadiazole ring .

- Degradation Monitoring : Use LC-MS to detect breakdown products (e.g., sulfoxide derivatives) during long-term assays .

- Solvent Choice : Avoid protic solvents (e.g., water) in reaction mixtures; anhydrous DMF or THF enhances stability .

Advanced: How should contradictory spectral or bioactivity data be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., overlapping proton signals in piperazine groups) .

- Crystallographic Evidence : Compare experimental XRD data with computational models to confirm stereochemistry .

- Bioactivity Replication : Repeat assays under controlled conditions (fixed pH, temperature) and use orthogonal methods (e.g., SPR vs. fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.